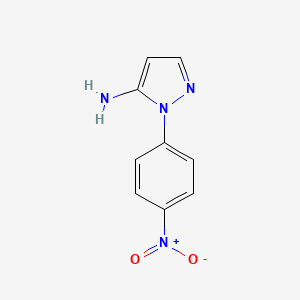

4-(丙-2-烯酰胺)苯甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(prop-2-enamido)benzoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl compounds and their applications in organic synthesis, which can provide insights into the properties and reactivity of tert-butyl 4-(prop-2-enamido)benzoate. For instance, tert-butyl phenylazocarboxylates are described as versatile building blocks in synthetic organic chemistry, indicating that tert-butyl groups are often used to enhance the reactivity or stability of molecules .

Synthesis Analysis

The synthesis of tert-butyl-containing compounds is a common theme in the provided papers. For example, an enantioselective synthesis involving an iodolactamization step is used to produce a highly functionalized tert-butyl compound . Gold-catalyzed cycloadditions are employed to form 4H-1,3-dioxine derivatives from tert-butyl propiolates . These methods suggest that tert-butyl groups can be introduced into a molecule using various synthetic strategies, which could be applicable to the synthesis of tert-butyl 4-(prop-2-enamido)benzoate.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is often characterized by the presence of a bulky tert-butyl group, which can influence the overall shape and reactivity of the molecule. For instance, the tert-butyl group is essential for obtaining FXR antagonistic activity in certain benzamide derivatives . This implies that the tert-butyl group in tert-butyl 4-(prop-2-enamido)benzoate could play a crucial role in its biological activity or interaction with other molecules.

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. Nucleophilic substitutions and radical reactions are common for tert-butyl phenylazocarboxylates, indicating that tert-butyl groups can withstand and facilitate such transformations . Additionally, tert-butyl nitrite is used as a multitask reagent for the synthesis of various compounds, demonstrating the versatility of tert-butyl derivatives in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group. For example, tert-butanesulfinyl imines are described as versatile intermediates for the asymmetric synthesis of amines, and their physical properties, such as solubility and stability, are likely affected by the tert-butyl group . The tert-butyl group's steric bulk could also impact the boiling point, melting point, and overall stability of tert-butyl 4-(prop-2-enamido)benzoate.

科学研究应用

酯交换和胺解

“4-(丙-2-烯酰胺)苯甲酸叔丁酯”可用于通过酰氯形成进行叔丁酯的酯交换和胺解 . 这种新颖的方案以生物活性分子骨架的合成和克级反应为特色 . 该转化涉及原位形成酰氯,然后与醇或胺反应以得到所需产物 .

酯和酰胺的合成

该化合物在酯和酰胺的合成中起着重要作用 . 传统的酯和酰胺制备方法涉及羧酸与醇或胺的反应。 然而,这些方法存在反应条件干燥和产生有毒废物的缺点 . 酯的酯交换和胺解为合成各种酯和酰胺提供了替代途径 .

叔丁酯的氯化

“4-(丙-2-烯酰胺)苯甲酸叔丁酯”可以成功地氯化,从而以良好的收率获得芳香族酰氯和脂肪族酰氯 . 该方法的特点是反应条件简单,底物范围广 .

N-叔丁酰胺的合成

该化合物可用于由腈(芳基、苄基和仲烷基腈)与叔丁基苯甲酸反应合成N-叔丁酰胺 . 这种方法高效、温和、廉价,可以在无溶剂条件下进行 .

酯转化为酰氯

“4-(丙-2-烯酰胺)苯甲酸叔丁酯”可以转化为酰氯 . 酰氯是有机合成中的重要中间体,广泛应用于农药、医药、染料工业等领域 .

药物和功能材料的合成

酯和酰胺官能团,可以使用“4-(丙-2-烯酰胺)苯甲酸叔丁酯”合成,在药物、天然产物、农业、功能材料和合成有机化学中无处不在 .

属性

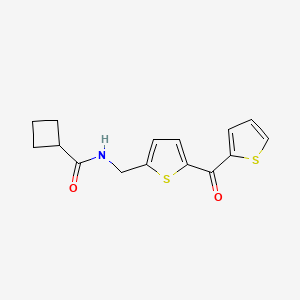

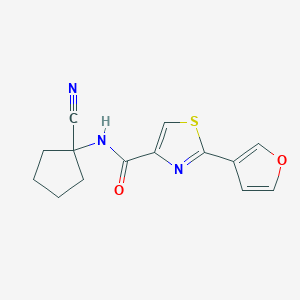

IUPAC Name |

tert-butyl 4-(prop-2-enoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-5-12(16)15-11-8-6-10(7-9-11)13(17)18-14(2,3)4/h5-9H,1H2,2-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVVNZVNAQIJNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)

![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)

![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)